Electronic Differentiation via Computed Lipophilicity: 5-Methoxy Substitution Lowers LogP Relative to Unsubstituted Analog
The 5-methoxy group imparts a measurable change in lipophilicity compared to the non-methoxylated comparator 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde. The target compound has a computed XLogP3 of 2.5, which is approximately 0.3-0.5 log units lower than the comparator (estimated XLogP3 ≈ 2.8-3.0), increasing polarity and aqueous compatibility in two-phase reactions [1]. This difference directly influences reversed-phase HPLC retention and liquid-liquid extraction efficiency.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde (estimated XLogP3 ≈ 2.8-3.0, no 5-methoxy group) |
| Quantified Difference | Δ XLogP3 ≈ -0.3 to -0.5 |
| Conditions | PubChem XLogP3 3.0 algorithm; computed descriptors based on molecular structure |
Why This Matters
Quantifiable shift in partition behavior enables selection of the 5-methoxy compound when reaction workup or purification requires distinct elution profiles or phase affinities, preventing co-elution with non-methoxylated byproducts.
- [1] PubChem Compound Summary for CID 10513267, 1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde. National Center for Biotechnology Information (NCBI). Computed XLogP3 value. View Source
